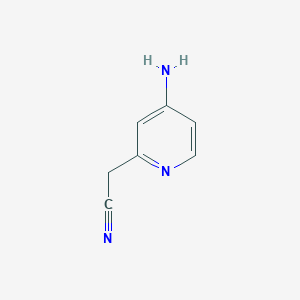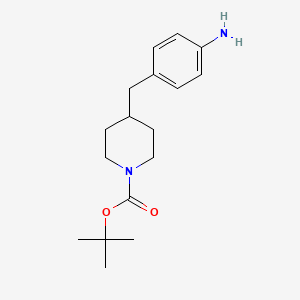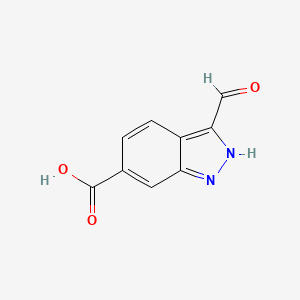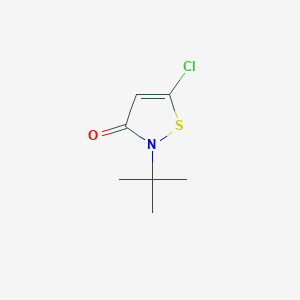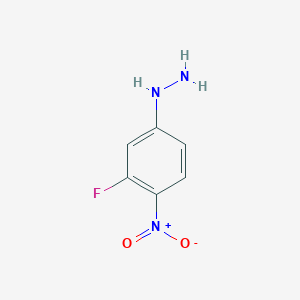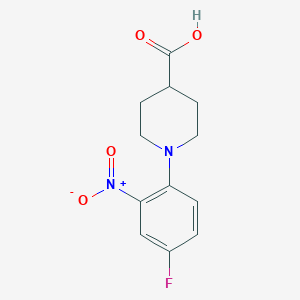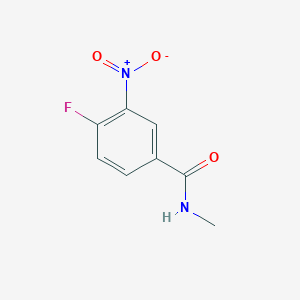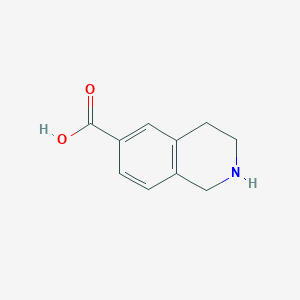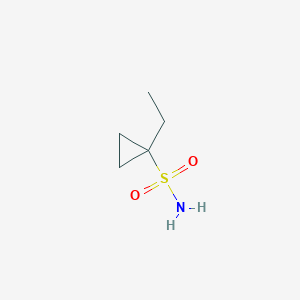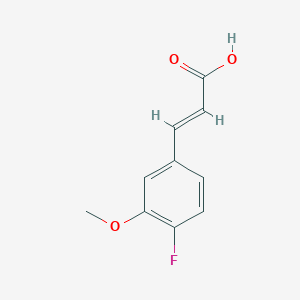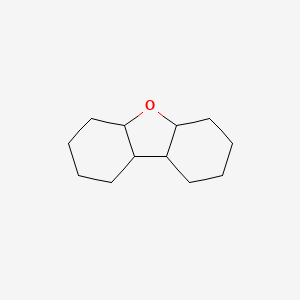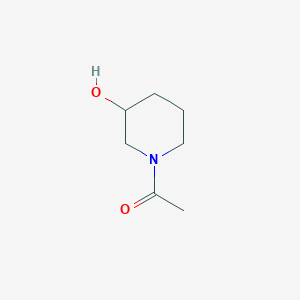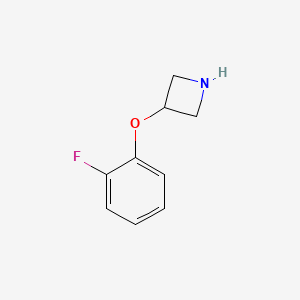
3-(2-Fluorophenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-Fluorophenoxy)azetidine" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated azetidines and their potential applications in medicinal chemistry. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and the introduction of fluorine atoms can significantly alter their chemical and biological properties. For instance, the synthesis of 3-fluoroazetidinecarboxylic acids has been explored due to their stability against aldol cleavage and potential to inhibit pancreatic cancer cell growth .
Synthesis Analysis
The synthesis of fluorinated azetidines involves several steps, including bromofluorination, reduction, ring closure, and protective group manipulation. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid starts with the bromofluorination of a precursor amine, followed by reduction, ring closure, and deprotection to yield the fluorinated azetidine . Similarly, fluorocyclization strategies have been employed to create 3-functionalized oxetanes and azetidines, marking the first example of using this strategy for four-membered heterocycles .
Molecular Structure Analysis
The molecular structure of fluorinated azetidines is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. The introduction of fluorine can enhance the stability of the compound and affect its interaction with biological targets. For instance, the presence of a fluorine atom in the 3-position of azetidine can prevent the reverse aldol opening that makes amides of 3-hydroxyazetidinecarboxylic acids unstable .
Chemical Reactions Analysis
Fluorinated azetidines can participate in various chemical reactions, particularly as intermediates in the synthesis of peptide scaffolds and iminosugars. The 3-fluoroazetidine moiety can be incorporated into peptides, potentially altering their biological activity. For example, trans,trans-2,4-Dihydroxy-3-fluoroazetidine, an iminosugar, has been shown to inhibit the growth of pancreatic cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated azetidines are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and affect its hydrogen bonding capabilities. These properties are crucial for the compound's potential as a medicinal agent, as they can influence its pharmacokinetics and pharmacodynamics. For example, the synthesis of various 3'-azido analogues of pyrimidine deoxyribonucleosides, which include fluorinated moieties, has been explored for their antiviral activity against HIV .
Wissenschaftliche Forschungsanwendungen
Azetidines, which include “3-(2-Fluorophenoxy)azetidine”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
-
Organic Synthesis and Medicinal Chemistry
- Azetidines are used in the synthesis of various organic compounds due to their unique reactivity .
- They are also used in medicinal chemistry for the development of new drugs .
- The outcomes of these applications also vary, but generally involve the successful synthesis of a desired compound or the development of a drug with desired properties .
-
Polymer Chemistry
- Azetidines can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .
- The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
- The methods of application or experimental procedures involve the polymerization of azetidines, which can be challenging due to the ring-strained nitrogen containing monomers .
- The outcomes of these applications are polymers with various structures and degrees of control .
-
Chemical Synthesis
- “3-(2-Fluorophenoxy)azetidine” is a chemical compound that can be used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- The specific methods of application or experimental procedures would depend on the particular research study or application .
- The outcomes of these applications also vary, but generally involve the successful synthesis of a desired compound or the development of a drug with desired properties .
-
Pharmaceutical Research
- Azetidines, including “3-(2-Fluorophenoxy)azetidine”, can be used in pharmaceutical research .
- They can be used to develop new drugs with improved pharmacokinetic properties and metabolic stability .
- The methods of application or experimental procedures would depend on the particular research study or application .
- The outcomes of these applications also vary, but generally involve the successful development of a drug with desired properties .
-
Chemical Industry
- “3-(2-Fluorophenoxy)azetidine” can be used in various areas of the chemical industry, including the synthesis of other chemical compounds .
- The specific methods of application or experimental procedures would depend on the particular synthesis or application .
- The outcomes of these applications also vary, but generally involve the successful synthesis of a desired compound .
Eigenschaften
IUPAC Name |
3-(2-fluorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPFEMLBDNVRDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604058 |
Source


|
| Record name | 3-(2-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenoxy)azetidine | |
CAS RN |
918831-13-7 |
Source


|
| Record name | 3-(2-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

